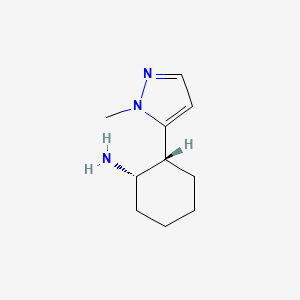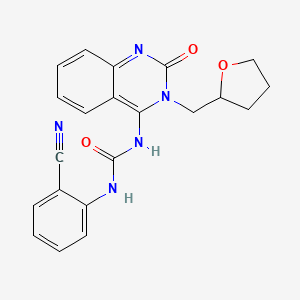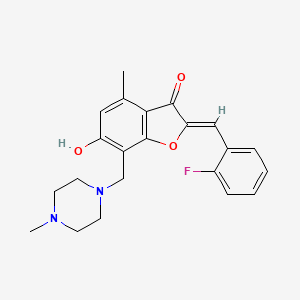
1-Butyl-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Butyl-3-(4-chlorophenyl)urea” is a chemical compound with the linear formula C11H15ClN2O . Its CAS number is 6333-41-1 . The molecular weight of this compound is 226.708 .
Molecular Structure Analysis
The molecular structure of “1-Butyl-3-(4-chlorophenyl)urea” is represented by the linear formula C11H15ClN2O .Scientific Research Applications
Electronic and Optical Properties
A computational study on a novel chalcone derivative, closely related to the given compound, highlighted its significant electro-optic properties. This research detailed the ground-state molecular geometry, vibrational modes, and excitation energy, finding correlations with experimental results. The study also explored the molecule's applications in nonlinear optics, evidenced by its superior properties in second and third harmonic generation studies, suggesting potential use in optoelectronic device fabrication (Shkir et al., 2018).
Molecular Structure and Vibrational Spectra
Another study focused on the molecular structure, vibrational spectra, and hyperpolarizability of a similar compound. Through density functional theory (DFT) and Hartree-Fock (HF) methods, significant antiproliferative effects against various cancer cell lines were observed, comparing favorably with existing nonlinear optical (NLO) materials. This suggests a role in the development of new NLO materials with potential applications in medical imaging and therapy (Rahmani et al., 2018).
Self-Assembly and Molecular Unfolding
Research on heterocyclic ureas demonstrated their ability to unfold and form multiply hydrogen-bonded complexes, offering insights into self-assembly processes. These findings could be instrumental in designing novel biomimetic materials and understanding protein folding and misfolding mechanisms (Corbin et al., 2001).
Chemical Synthesis and Medicinal Chemistry
Studies on urea derivatives have led to the synthesis of compounds with significant antiproliferative activity against cancer cell lines, suggesting a pathway for developing new anticancer agents. This research area demonstrates the utility of urea derivatives in medicinal chemistry, potentially applicable to 1-Butyl-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea (Feng et al., 2020).
Allosteric Modulation of Receptors
Investigations into the allosteric modulation of cannabinoid receptors by urea derivatives have revealed new avenues for drug development. Such studies underscore the compound's potential in creating therapeutics targeting the central nervous system, offering a template for exploring 1-Butyl-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea's role in modulating receptor activity (Wang et al., 2011).
Safety and Hazards
properties
IUPAC Name |
1-butyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2/c1-2-3-8-17-15(21)18-12-9-14(20)19(10-12)13-6-4-11(16)5-7-13/h4-7,12H,2-3,8-10H2,1H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNBOUOPEIKFFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

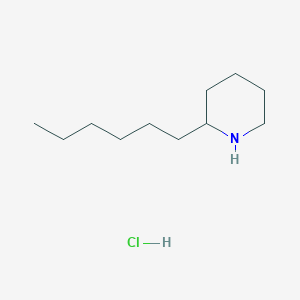

![N-(3-bromophenyl)-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide](/img/structure/B2656026.png)
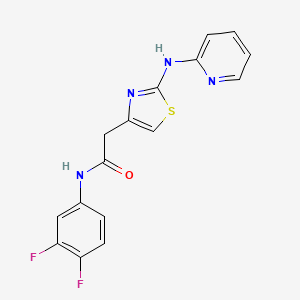
![N-(1-cyanocyclopentyl)-2-{[2-(2,2,2-trifluoroethoxy)phenyl]amino}acetamide](/img/structure/B2656029.png)
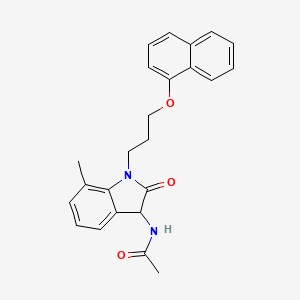
![4-Fluorophenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B2656033.png)
![6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-prop-2-enylhexanamide](/img/structure/B2656034.png)
![2-methylidene-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoic acid](/img/structure/B2656036.png)
